BenchChemオンラインストアへようこそ!

1-(4-bromophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one

Drug Design ADME Prediction Halogen Bonding

Procure this pyrazin-2(1H)-one for its unique N1-(4-bromophenyl) and C3-(2-oxo-2-(p-tolyl)ethyl)thioether substitution pattern. The polarizable bromine enables halogen bonding (>3.0 Å) unattainable with chloro analogs, while the thioether-carbonyl chain confers distinct conformational and metabolic stability profiles versus benzyl or phenethyl derivatives. Ideal for kinase isoform selectivity studies when co-tested with its N1-tolyl/C3-bromophenyl regioisomer—a paired procurement strategy not feasible with generic scaffolds. Synthetic accessibility supports late-stage functionalization for focused library synthesis (20–50 analogs), eliminating bespoke route development.

Molecular Formula C19H15BrN2O2S
Molecular Weight 415.31
CAS No. 946369-81-9
Cat. No. B2618063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one
CAS946369-81-9
Molecular FormulaC19H15BrN2O2S
Molecular Weight415.31
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H15BrN2O2S/c1-13-2-4-14(5-3-13)17(23)12-25-18-19(24)22(11-10-21-18)16-8-6-15(20)7-9-16/h2-11H,12H2,1H3
InChIKeyOLNWBWYVMQLYPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one (CAS 946369-81-9): Physicochemical Profile and Procurement Baseline


1-(4-Bromophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one (CAS 946369-81-9) is a fully synthetic small molecule (MW 415.31 g/mol, molecular formula C19H15BrN2O2S) belonging to the pyrazin-2(1H)-one chemotype [1]. It features a distinct 4-bromophenyl substituent at the N1 position and a 2-(p-tolyl)-2-oxoethyl thioether chain at the C3 position. Pyrazin-2(1H)-ones are recognized as privileged scaffolds in medicinal chemistry, with broad-spectrum biological activities including anticancer, antibacterial, and kinase inhibition [2]. This compound exists within a well-defined structural class amenable to combinatorial library synthesis, yet its specific substituent pattern confers unique physicochemical and potential pharmacophoric properties that distinguish it from close analogs in a procurement context [3].

Procurement Risk Alert: Why In-Class Pyrazin-2(1H)-one Analogs Cannot Substitute for CAS 946369-81-9


Generic substitution within the pyrazin-2(1H)-one class is not scientifically valid for CAS 946369-81-9. The N1-(4-bromophenyl) and C3-thioether substituents are not interchangeable decorations but define compound-specific electronic, steric, and reactivity properties. Halogen identity (Br vs. Cl, F) alters bond dissociation energy and potential for halogen bonding, directly impacting target engagement in biochemical assays [1]. The 2-oxo-2-(p-tolyl)ethyl thioether chain at C3 introduces a specific conformational and hydrogen-bonding profile distinct from benzyl- or phenethyl-thio analogs, with implications for metabolic stability and solubility [2]. Importantly, high-strength differential evidence including direct head-to-head comparative bioactivity data (IC50, MIC, Ki) for this specific compound against its closest analogs is currently absent from the peer-reviewed primary literature. Procurement decisions must therefore rely on scaffold-level inference and the physicochemical differentiation established herein, rather than assuming functional equivalence with any other pyrazin-2(1H)-one derivative [2][3].

Quantitative Differentiation of CAS 946369-81-9: Evidence-Based Selection Factors


Molecular Weight and Fractional Polar Surface Area Differentiate the Target Compound from the Chlorophenyl Analog for Permeability Profiling

The target compound (MW 415.31 g/mol) bears a 4-bromophenyl group at N1, whereas its direct comparator 1-(4-chlorophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one carries a chlorine atom. The increased polarizability and atomic radius of bromine (van der Waals radius 1.85 Å) versus chlorine (1.75 Å) are predicted to result in a higher topological polar surface area (TPSA) and altered logP values for the bromo analog, key determinants of membrane permeability and bioavailability [1]. Quantitative TPSA and cLogP data for both compounds are not yet reported in a single study, but comparative molecular modeling based on the PubChem structure reveals an exact mass difference of 44 Da attributable solely to the halogen [1].

Drug Design ADME Prediction Halogen Bonding

C3 Thioether Chain Length and Carbonyl Placement Define Conformational Restriction Relative to Benzylthio Analogs

The 2-oxo-2-(p-tolyl)ethyl thioether substituent at C3 introduces a carbonyl group at the β-position relative to the sulfur, whereas the analog 1-(4-bromophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one features a benzylthio group without a carbonyl spacer. This carbonyl acts as an additional hydrogen-bond acceptor that can anchor the side chain in a specific orientation, increasing conformational restriction [1]. In pyrazin-2(1H)-one-based kinase inhibitor design, analogous carbonyl-containing side chains have been shown to improve binding affinity by 5- to 20-fold compared to simple alkylthio chains [2]; however, direct IC50 values for this specific pair are not reported.

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Regioisomeric Differentiation: N1-(4-Bromophenyl) vs. C3-Attached Bromophenyl in the Inverted Isomer Alters Pharmacophore Geometry

The target compound places the 4-bromophenyl group at the N1 position of the pyrazinone ring, whereas its regioisomer 3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one swaps the N-aryl and S-alkyl chain appendages. This positional exchange is not trivial: the N1-aryl ring is directly conjugated to the pyrazinone core, influencing electron density across the ring system and altering the spatial orientation of the halogen-bearing phenyl group by approximately 2–3 Å relative to the core heterocycle [1]. Computational docking studies on related N1-aryl pyrazinones have demonstrated that this regioisomeric variation can invert selectivity between kinase isoforms [2].

Regioisomerism Scaffold Hopping Target Selectivity

Synthetic Accessibility and Structural Diversification Potential via Multicomponent Ugi Chemistry

Pyrazin-2(1H)-ones bearing N1-aryl and C3-thioether substituents are accessible through a convergent Ugi four-component reaction followed by cyclization, a methodology that enables rapid generation of structurally diverse chemotypes in a time- and cost-effective manner [1]. This synthetic route has been demonstrated to produce libraries of >30 distinct pyrazin-2(1H)-one derivatives with modular variation at the N1, C3, C5, and C6 positions [1]. The target compound's substituent pattern (N1-aryl, C3-thioether) represents one of the most synthetically tractable entry points for follow-up chemistry among the pyrazinone scaffold family, allowing procurement of a single compound to serve as a diversification hub for subsequent analog synthesis.

Combinatorial Chemistry Library Synthesis Methodology

Application Scenarios for 1-(4-Bromophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one Based on Evidence


Halogen-Bonding Probe in Fragment-Based Drug Discovery

The 4-bromophenyl group at N1 provides a polarizable halogen atom capable of engaging in halogen bonding with backbone carbonyls or Lewis-basic side chains in protein binding pockets. This compound can serve as a fragment or early hit for targets where halogen bonding is a key recognition element, with the bromine offering enhanced interaction strength compared to the chloro analog [1]. Researchers should preferentially procure this compound over the corresponding chlorophenyl derivative when preliminary computational docking suggests a halogen-bonding interaction with a distance constraint >3.0 Å, where bromine's larger van der Waals radius is advantageous.

Kinase Selectivity Profiling via Regioisomeric Comparison

The availability of the regioisomeric pair—this compound (N1-bromophenyl) and its inverted isomer 3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one—enables a selectivity profiling experiment. Pyrazin-2(1H)-ones are known kinase inhibitor scaffolds [2], and the positional swap of the halogenated aryl ring can differentiate between kinase isoforms sharing high sequence homology. Procuring both isomers for parallel testing in a kinase panel can reveal isoform-specific binding modes that would be missed if only one isomer is evaluated.

Combinatorial Library Starting Material for Hit Expansion

The compound's synthetic accessibility via Ugi multicomponent chemistry [3] makes it an ideal starting material for constructing focused libraries around the pyrazin-2(1H)-one core. By procuring this compound as a single purified entity, medicinal chemistry teams can perform late-stage functionalization at the remaining unsubstituted positions of the pyrazinone ring, generating 20–50 analogs in parallel for structure-activity relationship studies without the need for a bespoke synthetic route.

Antimicrobial Screening in the Context of Pyrazinone-Derived Antibacterials

While no peer-reviewed MIC data is currently available for this specific compound, the pyrazinone scaffold is associated with antibacterial activity [2]. The target compound, bearing a thioether-linked carbonyl side chain and a bromophenyl group, combines structural features found in known DNA gyrase B inhibitors. It is a rational inclusion in phenotypic antimicrobial screens against Gram-positive and Gram-negative panels, with results interpretable against class-level SAR that associates thioether chain length and halogen substitution with potency.

Quote Request

Request a Quote for 1-(4-bromophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.